Rubitecano

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Rubitecan tiene amplias aplicaciones en la investigación científica, particularmente en el campo de la investigación del cáncer. Es un fármaco eficaz contra el cáncer de páncreas y otros tumores sólidos . La capacidad de rubitecan para inhibir la topoisomerasa I lo convierte en una herramienta valiosa para estudiar los mecanismos de replicación y reparación del ADN . Además, rubitecan se ha utilizado en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de varios cánceres .

Mecanismo De Acción

Rubitecan ejerce sus efectos al evitar que el ADN se desenrolle durante la replicación a través de la topoisomerasa I del ADN . Esta interferencia con la replicación del ADN finalmente inhibe el crecimiento tumoral. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la topoisomerasa I, lo que lleva a la formación de roturas de cadena única de ADN vinculadas a proteínas .

Métodos De Preparación

La síntesis de rubitecan implica la nitración de la camptotecina. La producción a gran escala ha encontrado problemas debido a problemas de regioselectividad durante la nitración directa de la camptotecina . Un método utilizado para sintetizar rubitecan es nitrar la 10-hidroxicamptotecina y luego eliminar el grupo funcional hidroxilo .

Análisis De Reacciones Químicas

Rubitecan experimenta varias reacciones químicas, que incluyen:

Oxidación: Rubitecan puede oxidarse bajo condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en rubitecan.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula de rubitecan, lo que lleva a la formación de diferentes análogos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, agentes oxidantes y agentes reductores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

Rubitecan es similar a otros derivados de la camptotecina, como el irinotecán y el topotecán. Rubitecan es único debido a su biodisponibilidad oral y su capacidad de administrarse en un entorno ambulatorio . Otros compuestos similares incluyen:

Irinotecán: Otro inhibidor de la topoisomerasa I utilizado en el tratamiento del cáncer.

Topotecán: Un inhibidor de la topoisomerasa I utilizado para tratar el cáncer de ovario y el cáncer de pulmón de células pequeñas.

La singularidad de Rubitecan radica en su mejor estabilidad de lactona y su menor costo de fabricación en comparación con su precursor, la 9-aminocamptotecina .

Propiedades

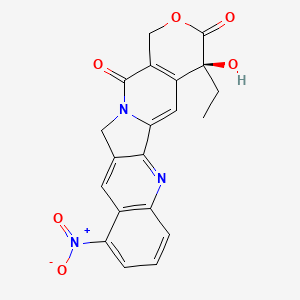

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNKPBCCMUMSW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046752 | |

| Record name | Rubitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth. | |

| Record name | Rubitecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

91421-42-0 | |

| Record name | 9-Nitrocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubitecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubitecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rubitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 9-Nitrocamptothecin?

A1: 9-Nitrocamptothecin functions as a topoisomerase I inhibitor. [, , , , , ]

Q2: How does 9-Nitrocamptothecin exert its antitumor activity?

A2: 9-Nitrocamptothecin binds to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death). [, , , , ]

Q3: What is the molecular formula and weight of 9-Nitrocamptothecin?

A4: The molecular formula of 9-Nitrocamptothecin is C20H15N3O7, and its molecular weight is 405.36 g/mol. [, , , , ]

Q4: Does the lactone ring structure of 9-Nitrocamptothecin play a crucial role in its activity?

A5: Yes, the closed lactone ring structure is essential for 9-Nitrocamptothecin's optimal activity as a topoisomerase I inhibitor. The open carboxylic acid form exhibits significantly reduced or no activity. [, , ]

Q5: How does the stability of 9-Nitrocamptothecin's lactone ring vary in different environments?

A6: The lactone ring is more stable in acidic environments, whereas neutral or basic conditions promote its conversion to the inactive carboxylic acid form. This instability at physiological pH poses challenges for its formulation and delivery. [, , ]

Q6: Does 9-Nitrocamptothecin possess any known catalytic properties?

A7: Based on the provided research, 9-Nitrocamptothecin is primarily investigated as a topoisomerase I inhibitor and not for its catalytic properties. [, , , , ]

Q7: Have computational methods been employed to study 9-Nitrocamptothecin?

A8: Yes, in silico docking studies have been conducted to elucidate the interaction pattern between 9-Nitrocamptothecin and topoisomerase I, providing insights into its binding mechanism and potential for structure-based drug design. [, ]

Q8: What formulation strategies have been explored to enhance the stability and delivery of 9-Nitrocamptothecin?

A10: Various approaches have been investigated, including encapsulation in liposomes, nanoparticles, and mixed micelles, aiming to improve its solubility, stability in biological fluids, and delivery to target tissues. [, , , , ]

Q9: What is the primary route of administration for 9-Nitrocamptothecin?

A11: Although initially developed as an oral formulation, 9-Nitrocamptothecin has also been studied for intravenous, aerosol, and transdermal delivery, highlighting the ongoing efforts to optimize its pharmacokinetic profile and therapeutic index. [, , , , , , ]

Q10: How is 9-Nitrocamptothecin metabolized and eliminated from the body?

A12: 9-Nitrocamptothecin undergoes metabolism, primarily to its active metabolite, 9-Aminocamptothecin. The exact metabolic pathways and elimination routes require further investigation, although biliary excretion has been identified as one pathway. [, , , , ]

Q11: What is the preclinical efficacy of 9-Nitrocamptothecin against various cancer types?

A13: Preclinical studies have demonstrated promising antitumor activity of 9-Nitrocamptothecin against a broad spectrum of human cancer cell lines and xenograft models, including pancreatic, breast, lung, colon, ovarian, and melanoma. [, , , , ]

Q12: Are there known mechanisms of resistance to 9-Nitrocamptothecin?

A15: While specific resistance mechanisms to 9-Nitrocamptothecin are not extensively detailed in the provided research, alterations in topoisomerase I expression or function, as well as drug efflux pumps, could potentially contribute to resistance, similar to other camptothecin analogues. [, ]

Q13: What are the most common side effects associated with 9-Nitrocamptothecin treatment?

A16: The most common adverse effects reported in clinical trials include hematological toxicity (neutropenia, anemia, thrombocytopenia), gastrointestinal toxicity (nausea, vomiting, diarrhea), and fatigue. These toxicities are generally manageable with dose adjustments and supportive care. [, , ]

Q14: Why are alternative drug delivery strategies being explored for 9-Nitrocamptothecin?

A17: Alternative drug delivery approaches like liposomes, nanoparticles, and aerosols are being investigated to enhance its solubility, stability, and target tissue delivery, aiming to improve its therapeutic index and potentially reduce systemic toxicity. [, , , , ]

Q15: What analytical methods are employed to quantify 9-Nitrocamptothecin in biological samples?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) and mass spectrometry (MS) are commonly used for the sensitive and specific quantification of 9-Nitrocamptothecin in biological matrices. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.